![molecular formula C24H26N2O6 B11156847 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B11156847.png)
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one
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Overview
Description
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core with various functional groups, including hydroxy, trimethyl, and trimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the chromen-2-one core or the trimethoxyphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests demonstrated that the compound significantly inhibited cell proliferation in HL-60 (human promyelocytic leukemia) and A2780cis (human ovarian cancer) cell lines with IC50 values indicating potent activity (IC50 < 10 µM) .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HL-60 | 6.8 | Induction of apoptosis |
A2780cis | 4.57 | G2/M phase cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB pathways in macrophages:
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential use in treating inflammatory diseases .
Immunomodulatory Properties
Another significant application is its role as an immunomodulator. The compound has been shown to enhance immune responses by promoting T-cell activation:
- T-cell Studies : Experimental data indicated that the compound increased the percentage of mature CD4+ and CD8+ T cells in spleen samples from treated mice . This suggests that it may be beneficial in enhancing immune responses during infections or cancer therapies.
Synthetic Pathways
The synthesis of this compound involves several steps:
- Formation of Chromenone Core : Starting from commercially available precursors.
- Introduction of Methoxy Groups : Using methylation reactions.
- Synthesis of Pyrazole Moiety : Via cyclization reactions involving hydrazine derivatives.
These synthetic methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects on various cancer cell lines and established a structure–activity relationship that correlates specific substitutions with enhanced activity .
- Animal Model Research : In vivo studies demonstrated significant reductions in tumor size and enhanced survival rates in mice treated with the compound compared to control groups .
Mechanism of Action
The mechanism of action of 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate signaling pathways, or interact with cellular receptors to exert its effects. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects, or modulate inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
3’,5-dihydroxy-3,4’,7-trimethoxyflavone: A flavone derivative with similar structural features and biological activities.
5,6,7-trimethoxyflavone: Another flavone derivative with anti-inflammatory properties.
1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A compound with antioxidant properties
Uniqueness
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
Overview
The compound 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one , also known as a derivative of flavonoids and pyrazoles, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, anticancer, and other therapeutic effects supported by various studies.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₁₈N₂O₆
- Molecular Weight: 358.34 g/mol
- CAS Number: 29080-58-8
The compound's structure features a chromenone core substituted with a pyrazole moiety and multiple methoxy groups, which are critical for its biological activity.
Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a concentration-dependent manner. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level .
Table 1: Anti-inflammatory Effects
Cytokine | Effect | Mechanism |
---|---|---|
TNF-α | Decreased production | Inhibition of transcription |
IL-6 | Decreased production | Inhibition of transcription |
IL-1β | Decreased production | Inhibition of transcription |
Anticancer Activity
The compound has shown promising anticancer properties against various cancer cell lines. Studies report that it induces apoptosis in cancer cells and inhibits cell proliferation effectively.
Case Study: Anticancer Activity in Cell Lines
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC₅₀ values indicating significant potency.
Table 2: Anticancer Efficacy
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
A549 | 26.00 | Inhibition of proliferation |
HepG2 | 17.82 | Induction of cell cycle arrest |
Antioxidant Activity
The compound also demonstrates strong antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various biological systems . This property contributes to its potential neuroprotective effects.
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression:
- NF-kB Pathway Inhibition : The compound inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.
- Antioxidant Defense : Enhances the expression of endogenous antioxidant enzymes.
Properties
Molecular Formula |
C24H26N2O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]chromen-2-one |
InChI |
InChI=1S/C24H26N2O6/c1-11-7-20-22(12(2)13(3)24(28)32-20)23(27)21(11)16-9-15(25-26-16)14-8-18(30-5)19(31-6)10-17(14)29-4/h7-8,10,15,25,27H,9H2,1-6H3 |
InChI Key |
QYGYLQGCOIISPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC(=C(C=C4OC)OC)OC)O |
Origin of Product |
United States |
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